2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole
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Overview
Description
2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole is a chemical compound with the molecular formula C8H12F2O3 It is characterized by the presence of a difluorocyclohexyl group attached to a thiazole ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole typically involves the reaction of 4,4-difluorocyclohexanol with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the thiazole derivative to form the ether linkage. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The difluorocyclohexyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanemethanol: A related compound with a similar difluorocyclohexyl group but different functional groups.
4,4-Difluorocyclohexanone: Another related compound with a ketone functional group.
2,4-Difluorothiophenol: A compound with a difluorinated aromatic ring and thiol group.
Uniqueness
2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole is unique due to the combination of the difluorocyclohexyl group and the thiazole ring This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NOS/c10-9(11)3-1-7(2-4-9)13-8-12-5-6-14-8/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYAOHMLXLEZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=CS2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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